REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH:12]=[C:13]1[NH:17][C:16](=[O:18])[NH:15][C:14]1=O.[H][H].CO.II>CN(C)C=O.[Pd].O>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]2[N:9]=[C:14]3[NH:15][C:16](=[O:18])[NH:17][C:13]3=[CH:12][C:3]=2[C:2]=1[CH3:1]
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Name
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|
Quantity
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19.95 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1C)[N+](=O)[O-])C=C1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
1 L
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
19.4 g
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Type
|
reactant
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Smiles
|
II
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Name
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starting material
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Quantity
|
4.16 g
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Type
|
reactant
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Smiles
|
|
Name
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Quantity
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350 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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3 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with vigorous stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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the mixture was filtered through kieselgehr
|
Type
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CUSTOM
|
Details
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the solvent evaporated
|
Type
|
CUSTOM
|
Details
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to leave a solid which
|
Type
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TEMPERATURE
|
Details
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the mixture refluxed for 15 minutes
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Duration
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15 min
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Type
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CONCENTRATION
|
Details
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before being concentrated in vacuo to about 100 mL
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Type
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ADDITION
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Details
|
A solution of sodium thiosulfate (21 g) and sodium carbonate (11 g) in water (300 mL) was added
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Type
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CUSTOM
|
Details
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to afford a beige precipitate which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
to give 15.7 g
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
in refluxing methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Crystallization from dimethylacetamide
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=2C=C3C(=NC2C=C1)NC(N3)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.4 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 329.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |